Tenofovir Dibenzyloxy Isopropyl Carbamate
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Overview
Description
Preparation Methods
The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method starts with the esterification of Tenofovir, followed by a reaction with 2-bromopropane in the presence of a phase-transfer catalyst . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods often employ large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation reactions using reagents like chlorine or bromine are typical examples.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tenofovir Dibenzyloxy Isopropyl Carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tenofovir Dibenzyloxy Isopropyl Carbamate involves its conversion to Tenofovir, which is an acyclic nucleotide diester analog of adenosine monophosphate . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate. It inhibits the viral reverse transcriptase enzyme, which is essential for viral replication in HIV-infected individuals .
Comparison with Similar Compounds
Tenofovir Dibenzyloxy Isopropyl Carbamate can be compared with other similar compounds such as:
Tenofovir Disoproxil Fumarate: A prodrug of Tenofovir used in the treatment of HIV and hepatitis B.
Tenofovir Alafenamide: Another prodrug of Tenofovir with improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct advantages in terms of stability and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C27H32N5O6P |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |
InChI Key |
BOCUFFJMDAIOMR-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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